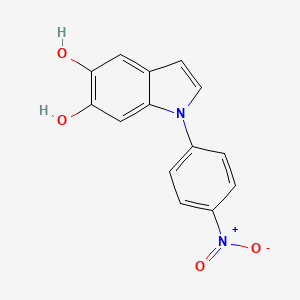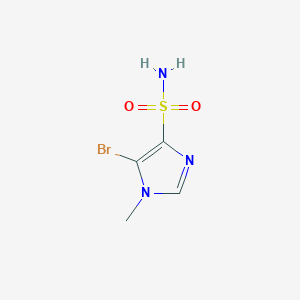![molecular formula C14H13N5OS B15216371 N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide CAS No. 64126-62-1](/img/structure/B15216371.png)
N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole ring fused with a pyrimidine ring, connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a suitable amidine with a β-dicarbonyl compound.
Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole derivative with the pyrimidine derivative through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
- N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)ethanamide
- N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)propionamide
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the acyl chain connecting the benzo[d]thiazole and pyrimidine rings.
- Unique Properties: N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide is unique due to its specific acetamide linkage, which may confer distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
Properties
CAS No. |
64126-62-1 |
|---|---|
Molecular Formula |
C14H13N5OS |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-(5-methyl-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-9-3-4-11-10(7-9)18-14(21-11)19-12(20)8-17-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,15,16,17)(H,18,19,20) |
InChI Key |
KRWYQFDVQBMEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC(=O)CNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)


![2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B15216305.png)
![5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione](/img/structure/B15216312.png)

![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)

![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)



![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)

